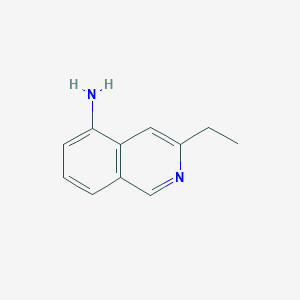

3-Ethylisoquinolin-5-amine

Description

Historical Context and Evolution of Isoquinoline (B145761) Research

The journey into the world of isoquinolines began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar. wikipedia.org This discovery opened the door to a vast and intricate field of study. Initially, research focused on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids, such as morphine and papaverine, which were found to possess potent physiological activities. rsc.orgthieme-connect.de These early investigations laid the groundwork for understanding the fundamental properties of the isoquinoline ring system.

Over the decades, research has evolved from simple isolation to the development of sophisticated synthetic methodologies. Key reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have become classical methods for constructing the isoquinoline core. wikipedia.orgslideshare.net More recent advancements have focused on transition-metal-catalyzed reactions, offering more efficient and versatile routes to a wide array of substituted isoquinolines. organic-chemistry.org This continuous evolution in synthetic strategies has enabled chemists to design and create novel isoquinoline derivatives with tailored properties for various scientific investigations.

Fundamental Importance of the Isoquinoline Core in Chemical Sciences

The isoquinoline nucleus is a fundamental structural motif in a multitude of natural products and synthetic compounds, contributing significantly to their biological and chemical properties. numberanalytics.comsolubilityofthings.com Its unique electronic and steric features make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural component in many biologically active compounds. nih.govnih.gov The fusion of the electron-rich benzene (B151609) ring with the electron-deficient pyridine (B92270) ring creates a distinct reactivity pattern, allowing for selective functionalization at various positions. rsc.org

The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor and a base, influencing the molecule's solubility, crystal packing, and interactions with biological targets. amerigoscientific.comatamanchemicals.com This versatility has led to the widespread use of isoquinolines in the development of pharmaceuticals, agrochemicals, dyes, and materials science. numberanalytics.comamerigoscientific.com

General Classification and Broad Reactivity Profiles of Isoquinoline Derivatives

Isoquinoline derivatives can be broadly classified based on the nature and position of their substituents. These can include simple alkyl, aryl, halogen, or oxygen-containing groups, as well as more complex fused ring systems. atamanchemicals.comdrugbank.com The presence and location of these substituents significantly influence the compound's reactivity. amerigoscientific.com

The reactivity of the isoquinoline ring is characterized by its susceptibility to both electrophilic and nucleophilic attack. Electrophilic aromatic substitution typically occurs on the benzene ring, with the exact position depending on the reaction conditions and existing substituents. rsc.org Conversely, nucleophilic substitution is favored on the pyridine ring, particularly at the C1 position. shahucollegelatur.org.iniust.ac.ir The nitrogen atom can also undergo quaternization, and the ring system can participate in various cycloaddition and metal-catalyzed cross-coupling reactions, further expanding the diversity of accessible derivatives. organic-chemistry.orgshahucollegelatur.org.in

Specific Academic Relevance of Amine-Substituted Isoquinolines in Organic Synthesis and Beyond

The introduction of an amine group onto the isoquinoline scaffold, creating aminoisoquinolines, imparts specific and valuable properties. The amino group, being a strong activating group, can significantly influence the electronic properties of the ring system, enhancing its reactivity in certain transformations. shahucollegelatur.org.in It can also serve as a key functional handle for further synthetic modifications, allowing for the construction of more complex molecules. acs.orgnih.gov

In organic synthesis, aminoisoquinolines are valuable intermediates. acs.orgnih.gov The amine functionality can direct metallation reactions to specific positions, enabling regioselective C-H functionalization. organic-chemistry.org Furthermore, the amino group can be transformed into a wide range of other functional groups, providing access to a diverse library of isoquinoline derivatives. Beyond synthesis, the presence of the amine group can confer important biological activities, as it can participate in hydrogen bonding and ionic interactions with biological macromolecules. eburon-organics.com

Research Focus and Objectives Pertaining to 3-Ethylisoquinolin-5-amine

The specific compound, this compound, presents a unique combination of structural features. The ethyl group at the 3-position and the amine group at the 5-position on the isoquinoline core suggest a focus on understanding how these substituents modulate the chemical and physical properties of the parent ring system.

Research objectives for a compound like this compound would likely include the development of efficient synthetic routes to access it and its analogues. nus.edu.sgrcsb.org Investigations into its reactivity profile, exploring how the ethyl and amine groups influence electrophilic and nucleophilic reactions, would be of fundamental interest. Furthermore, given the prevalence of substituted aminoisoquinolines in biologically active molecules, a key objective would be to explore its potential as a scaffold or intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 68055-69-6 |

| SMILES | CCC1=NC=C2C(=C1)C=CC=C2N |

Table 1: Key chemical and physical properties of this compound. nih.govbldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-ethylisoquinolin-5-amine |

InChI |

InChI=1S/C11H12N2/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12/h3-7H,2,12H2,1H3 |

InChI Key |

MKZBYSNGUDMVDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CC=C2N)C=N1 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Ethylisoquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and the proximity of neighboring protons. For 3-Ethylisoquinolin-5-amine, the spectrum is expected to exhibit signals corresponding to the aromatic protons on the isoquinoline (B145761) core, the protons of the ethyl group, and the protons of the amine group.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons of the isoquinoline ring will resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating amino group at the 5-position is expected to cause an upfield shift for the protons on the benzene (B151609) portion of the isoquinoline ring system, particularly for the adjacent H-4 and H-6 protons. Conversely, the nitrogen atom in the isoquinoline ring deshields the adjacent protons, H-1 and H-4.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The amine (-NH₂) protons are likely to appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~8.5-9.0 | s | - |

| H-4 | ~7.0-7.5 | s | - |

| H-6 | ~7.2-7.6 | d | ~8.0 |

| H-7 | ~7.5-7.8 | t | ~8.0 |

| H-8 | ~7.8-8.2 | d | ~8.0 |

| -NH₂ | ~4.0-5.0 | br s | - |

| -CH₂- (ethyl) | ~2.8-3.2 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.2-1.5 | t | ~7.5 |

This is an interactive data table. Users can sort and filter the data as needed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbons of the isoquinoline ring are expected to appear in the aromatic region (δ 110-160 ppm). The carbon bearing the amino group (C-5) and the carbons ortho and para to it will experience an upfield shift due to the electron-donating nature of the amine. The carbons of the ethyl group will resonate in the upfield, aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~150-155 |

| C-3 | ~155-160 |

| C-4 | ~115-120 |

| C-4a | ~125-130 |

| C-5 | ~140-145 |

| C-6 | ~110-115 |

| C-7 | ~125-130 |

| C-8 | ~120-125 |

| C-8a | ~130-135 |

| -CH₂- (ethyl) | ~25-30 |

| -CH₃ (ethyl) | ~10-15 |

This is an interactive data table. Users can sort and filter the data as needed.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group. It would also reveal the coupling network among the aromatic protons on the benzene ring (H-6, H-7, and H-8). sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. columbia.edu This would allow for the direct assignment of each protonated carbon in the molecule, for example, linking the ¹H signal of H-1 to the ¹³C signal of C-1.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu HMBC is instrumental in connecting different fragments of the molecule. For instance, it would show correlations from the methylene protons of the ethyl group to C-3 and C-4 of the isoquinoline ring, confirming the position of the ethyl group. Correlations from H-1 to C-8a and C-3, and from H-4 to C-5 and C-8a would help to confirm the assignments of the quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the compound's structure.

For this compound (molecular weight: 172.23 g/mol ), the EI mass spectrum would be expected to show a prominent molecular ion peak at m/z 172. A characteristic fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion at m/z 157. aip.org Further fragmentation could involve the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if applicable, or the characteristic fragmentation of the isoquinoline ring system, which often involves the loss of HCN. aip.org The presence of the amino group can also influence fragmentation, potentially leading to ions resulting from the cleavage of the C-N bond.

Predicted EI-MS Fragmentation for this compound:

| m/z | Predicted Fragment | Fragmentation Pathway |

| 172 | [M]⁺˙ | Molecular Ion |

| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 144 | [M - C₂H₄]⁺˙ | Loss of ethene |

| 117 | [M - C₂H₄ - HCN]⁺˙ | Subsequent loss of hydrogen cyanide from the isoquinoline ring |

This is an interactive data table. Users can sort and filter the data as needed.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation in the initial MS scan. For this compound, this would be observed at m/z 173.24. ESI is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID) to provide structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For C₁₁H₁₂N₂, the calculated exact mass of the protonated molecule [M+H]⁺ is 173.1073, which can be confirmed by HRMS.

The MS/MS fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or ethene (C₂H₄). The fragmentation pattern can provide valuable confirmation of the connectivity within the molecule.

Predicted ESI-HRMS and MS/MS Data for this compound:

| Ion | Calculated Exact Mass (m/z) | Analysis |

| [M+H]⁺ | 173.1073 | ESI-HRMS |

| [M+H - NH₃]⁺ | 156.0910 | ESI-MS/MS Fragment |

| [M+H - C₂H₄]⁺ | 145.0862 | ESI-MS/MS Fragment |

This is an interactive data table. Users can sort and filter the data as needed.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra Performance Liquid Chromatography (UPLC-MS), are indispensable tools for the analysis of organic compounds. These methods combine the powerful separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. nih.gov For this compound, these techniques serve two primary purposes: confirming the molecular weight of the synthesized compound and assessing its purity.

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the LC system. A reversed-phase column, such as a C18 column, is commonly used for the separation of isoquinoline alkaloids and related compounds. koreascience.krresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile) and water, frequently with an acidic additive such as formic acid to facilitate the protonation of the analyte. sielc.com

As the sample elutes from the column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar, nitrogen-containing molecules, causing them to become protonated without significant fragmentation. For this compound (molecular formula C₁₁H₁₂N₂), the expected ion would be the protonated molecule, [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight. The calculated monoisotopic mass of this compound is 172.1000 Da, so the expected m/z value for the [M+H]⁺ ion would be approximately 173.1079.

The chromatogram generated (either a total ion chromatogram or an extracted ion chromatogram for the specific m/z) provides information on purity. A pure sample should ideally show a single sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, which can be tentatively identified by their respective m/z values. UPLC offers advantages over conventional HPLC through the use of smaller stationary phase particles, resulting in faster analysis times, higher resolution, and improved sensitivity. dntb.gov.ua

| Parameter | Typical Condition / Expected Value |

|---|---|

| Chromatography System | UPLC or HPLC |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile (B52724) + 0.1% Formic Acid (Gradient Elution) |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |

| Molecular Formula | C₁₁H₁₂N₂ |

| Calculated Monoisotopic Mass | 172.1000 Da |

| Expected [M+H]⁺ Ion (m/z) | 173.1079 |

| Primary Application | Purity assessment and molecular weight confirmation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. The primary amine (-NH₂) group gives rise to two sharp bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively. libretexts.orglibretexts.org A medium to strong N-H bending (scissoring) absorption is also expected around 1650-1580 cm⁻¹. orgchemboulder.comwikieducator.org

The aromatic isoquinoline core would produce weak C-H stretching bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and a series of characteristic C=C and C=N ring stretching absorptions in the 1650-1450 cm⁻¹ region. libretexts.org The C-N bond of the aromatic amine would result in a strong absorption between 1335 and 1250 cm⁻¹. orgchemboulder.comwikieducator.org The ethyl substituent would be identified by its aliphatic C-H stretching vibrations, which appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org The NIST spectral data for the parent compound, 5-aminoisoquinoline (B16527), shows characteristic N-H stretches and aromatic ring vibrations that would be expected to be present, with modifications, in the spectrum of the 3-ethyl derivative. nist.gov

Raman Spectroscopy Raman spectroscopy is a light-scattering technique that provides complementary vibrational information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum. For this compound, the symmetric "breathing" modes of the aromatic isoquinoline ring system are expected to be particularly Raman-active. aip.org The C=C and C=N bonds within the heterocyclic ring would also yield strong Raman bands. acs.org Tip-enhanced Raman spectroscopy (TERS) is an advanced technique that could be used to probe the chemical properties of such N-heterocyclic compounds at the single-molecule level. acs.org

| Functional Group / Moiety | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Primary Aromatic Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two sharp bands) | Moderate |

| Primary Aromatic Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Weak |

| Primary Aromatic Amine (-NH₂) | N-H Wag | 910 - 665 (broad) | Weak |

| Isoquinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Isoquinoline Ring | C=C and C=N Ring Stretch | 1650 - 1450 | Strong |

| Aromatic C-N Bond | C-N Stretch | 1335 - 1250 | Moderate |

| Ethyl Group (-CH₂CH₃) | Aliphatic C-H Stretch | 2960 - 2850 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. For complex heterocyclic systems like isoquinoline derivatives, this technique is invaluable for confirming the substitution pattern. science.govresearchgate.net

To perform this analysis, a high-quality single crystal of this compound must first be grown, often by slow evaporation from a suitable solvent. mdpi.com This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

A successful crystallographic analysis of this compound would confirm the planarity of the isoquinoline ring system and determine the precise orientation of the ethyl group at the 3-position and the amine group at the 5-position. Furthermore, the analysis would reveal how the molecules pack within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the amine group's hydrogen atoms and the lone pair on the heterocyclic nitrogen atom. mdpi.com

| Structural Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell and the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Provides the size and shape of the repeating unit of the crystal |

| Atomic Coordinates (x, y, z) | Precise location of each non-hydrogen atom in the unit cell |

| Bond Lengths (Å) | Confirms atomic connectivity and bond orders |

| Bond Angles (°) | Defines the geometry around each atom |

| Torsional Angles (°) | Describes the conformation of flexible parts (e.g., ethyl group) |

| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, and other packing forces |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are central to the purification and purity assessment of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used techniques.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound. researchgate.net A typical setup involves a reversed-phase C18 column and a UV-Vis detector. koreascience.kr The isoquinoline ring system is a strong chromophore, allowing for sensitive detection at specific wavelengths (e.g., around 254 nm or 280 nm). A sample is injected and eluted with a mobile phase, and the detector response is recorded over time to produce a chromatogram. The purity of the sample is generally calculated from the relative peak area of the main component compared to the total area of all peaks. For isoquinoline alkaloids, mobile phases are often buffered or contain additives like triethylamine (B128534) to improve the peak shape of basic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While highly effective, the analysis of primary aromatic amines by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption. nih.govresearchgate.net To circumvent this, derivatization of the amine group (e.g., by acylation) is often performed to increase volatility and improve chromatographic performance. researchgate.net If analyzed directly, a polar GC column may be required. The separated components are then analyzed by the mass spectrometer, which provides a mass spectrum for each peak. This spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification, complementing the retention time data. oup.comoup.com

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with buffer (e.g., ammonium (B1175870) acetate) or acid (TFA, formic acid) | |

| Detection | UV-Vis Diode Array Detector (DAD) | |

| Purpose | Quantitative purity assessment, separation | |

| GC-MS | Column | Mid- to high-polarity capillary column (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | |

| Special Considerations | Derivatization (e.g., acetylation) may be required to improve peak shape and volatility | |

| Purpose | Purity assessment, identification of volatile impurities, structural confirmation via fragmentation |

Computational Chemistry and Theoretical Investigations of 3 Ethylisoquinolin 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Electronic Structure: For 3-Ethylisoquinolin-5-amine, DFT calculations could elucidate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Reactivity Predictions: Reactivity descriptors that can be derived from quantum chemical calculations include ionization potential, electron affinity, electronegativity, and global hardness and softness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction.

Currently, there are no specific published studies detailing the results of DFT or ab initio calculations for this compound.

Molecular Docking and Molecular Dynamics Simulations for Understanding Ligand-Target Interactions

Molecular Docking: This computational technique is instrumental in drug discovery for predicting the preferred orientation of a ligand when it binds to a target protein. For this compound, molecular docking could be used to screen its binding affinity against various biological targets, such as enzymes or receptors. The process involves generating multiple conformations of the ligand and fitting them into the active site of the protein, followed by a scoring function that estimates the binding energy. A lower binding energy typically suggests a more stable protein-ligand complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a dynamic picture of the ligand-target complex over time. These simulations solve Newton's equations of motion for the atoms in the system, revealing the stability of the binding pose, the nature of intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein or ligand upon binding.

Specific molecular docking and molecular dynamics simulation studies for this compound have not been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

QSAR modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, untested compounds can be predicted.

For a series of derivatives of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) and correlating them with experimentally determined biological activities. This model could then be used to predict the activity of new analogues and guide the design of more potent compounds.

As of now, no QSAR models specifically involving this compound have been published.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The 3-ethyl group and the 5-amine group of this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation. Computational methods can systematically explore the conformational space to identify these stable structures.

Tautomerism Studies: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the presence of the amine group and the nitrogen atom in the isoquinoline (B145761) ring could potentially lead to amine-imine tautomerism. Quantum chemical calculations can predict the relative energies of different tautomers, thereby determining the most stable form under various conditions.

There is currently no available literature detailing the specific conformational analysis or tautomerism studies of this compound.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights into how a reaction proceeds.

For this compound, computational methods could be employed to study its synthesis or its reactions with other molecules. For example, the mechanism of electrophilic aromatic substitution on the isoquinoline ring could be investigated to predict the most likely site of reaction.

To date, no computational studies on the reaction mechanisms involving this compound have been found in the public domain.

Reactivity and Derivatization Strategies for 3 Ethylisoquinolin 5 Amine

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline ring system of 3-Ethylisoquinolin-5-amine is subject to electrophilic aromatic substitution (SEAr), a class of reactions pivotal for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are profoundly influenced by the existing substituents: the strongly activating, ortho-, para-directing amino group (-NH2) and the weakly activating, ortho-, para-directing ethyl group (-C2H5). ucalgary.ca

The primary amino group is a powerful activating group due to the ability of its lone pair of electrons to delocalize into the aromatic π-system. ucalgary.ca This delocalization stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the positions ortho and para to the amine. wikipedia.org For this compound, the -NH2 group at the C5 position strongly directs incoming electrophiles to the C6 and C8 positions.

However, the strongly acidic conditions often required for SEAr reactions like nitration and sulfonation can lead to the protonation of the basic amino group, forming an ammonium (B1175870) (-NH3+) group. ucalgary.calibretexts.org This protonated group is strongly deactivating and meta-directing, which would unfavorably alter the reaction's outcome. To circumvent this, the amine is typically "protected" by converting it into an amide (e.g., an acetanilide) before carrying out the substitution. The amide is less activating than the free amine but still directs ortho- and para-, and the protecting group can be removed via hydrolysis after the reaction. ucalgary.calibretexts.org

The ethyl group at the C3 position is a weak activator and also directs ortho- and para-. Its influence is generally subordinate to the powerful effect of the amino group. The heterocyclic nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the pyridinoid part of the ring system towards electrophilic attack. Consequently, substitution almost exclusively occurs on the benzenoid ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Nucleophilic Substitution Reactions at Specific Positions of the Isoquinoline and Amine Moieties

Nucleophilic substitution reactions provide another pathway for modifying this compound. These can occur either on the isoquinoline ring (nucleophilic aromatic substitution, SNAr) or involve the amine moiety acting as a nucleophile.

Aromatic nucleophilic substitution on the isoquinoline ring typically requires an electron-withdrawing group to activate the ring and a good leaving group (such as a halide). fishersci.se For instance, if a derivative like 4-bromo-3-ethylisoquinolin-5-amine were used, the bromine at C4 could be displaced by a strong nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate (a Meisenheimer complex). youtube.com

More commonly, the amine group at C5 itself acts as a nucleophile. Primary aromatic amines can participate in substitution reactions, for example, by attacking alkyl halides to form secondary amines. chemguide.co.uk However, this direct alkylation can be difficult to control and may lead to overalkylation, yielding tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com The nucleophilicity of amines generally follows the order of secondary > primary > ammonia (B1221849), meaning the product of the initial reaction is often more reactive than the starting material. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Substrate | Nucleophile | Product Type | General Conditions |

|---|---|---|---|---|

| SNAr | Halo-derivative of this compound | Amine, alkoxide, thiol | Functionalized isoquinoline | Polar solvent, often with heat and a base. fishersci.se |

| N-Alkylation | This compound | Alkyl halide (e.g., R-Br) | Secondary or tertiary amine | Heating with a base to neutralize the formed HBr. chemguide.co.uk |

| N-Arylation | This compound | Activated aryl halide | Diaryl amine | Requires specific conditions, often metal-catalyzed (see Section 5.5). |

Chemical Transformations Involving the Amine Functional Group

The primary amine at the C5 position is the most versatile functional group for derivatization. Standard transformations for primary amines, including alkylation, acylation, amidation, and reductive amination, are readily applicable. researchgate.net

Alkylation: As mentioned, direct alkylation with alkyl halides can lead to multiple additions. masterorganicchemistry.com

Acylation/Amidation: A more controlled reaction involves acylation with acyl chlorides or acid anhydrides in the presence of a base. This reaction reliably forms a stable amide linkage. This is also the basis for protecting the amine group during electrophilic aromatic substitution. ucalgary.ca

Reductive Amination: This powerful and highly controlled method is used to form secondary or tertiary amines and avoids the issue of overalkylation. masterorganicchemistry.com The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. harvard.eduyoutube.com Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are selective for the iminium ion over the carbonyl starting material, allowing for a one-pot reaction. masterorganicchemistry.comharvard.eduwikipedia.org

Table 3: Common Derivatizations of the Amine Group

| Transformation | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(3-Ethylisoquinolin-5-yl)acetamide | Forms a stable amide; used as a protective group. |

| Sulfonylation | Tosyl chloride, Base | N-(3-Ethylisoquinolin-5-yl)-4-methylbenzenesulfonamide | Forms a stable sulfonamide. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylated or N,N-dialkylated amine | High-yielding, controlled alkylation without overalkylation. harvard.edu |

Cyclization and Annulation Reactions Leading to Novel Fused Heterocyclic Systems

The bifunctional nature of this compound, containing both a nucleophilic amine and an aromatic ring system, makes it an excellent substrate for constructing novel fused heterocyclic systems through cyclization and annulation reactions. These reactions significantly increase molecular complexity and are a cornerstone of synthetic strategies for creating new biologically active compounds.

For example, reactions that form a new ring fused to the isoquinoline core often utilize the amine at C5 as a key nucleophilic point. A classic approach is the Skraup-Doebner-von Miller reaction or related quinoline (B57606) syntheses, where the amine reacts with α,β-unsaturated carbonyl compounds to build a new six-membered ring. Annulation reactions, such as the [3+2] or [3+3] cycloadditions, can also be employed using appropriate reagents to construct five- or six-membered rings, respectively, fused to the existing benzene (B151609) ring of the isoquinoline. chim.itrsc.org These strategies can lead to complex polycyclic aromatic systems with diverse electronic and steric properties.

Transition Metal-Catalyzed Transformations Applied to this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound and its derivatives are suitable substrates for such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. The amine group of this compound can be coupled with aryl halides or triflates to produce diarylamine derivatives. Conversely, a halogenated derivative, such as 5-bromo-3-ethylisoquinoline, could be coupled with various primary or secondary amines.

Suzuki, Stille, and Heck Reactions: To participate in these C-C bond-forming reactions, the isoquinoline must first be functionalized with a leaving group, typically a halide (Br, I) or a triflate. This is often achieved by converting the amine group into a diazonium salt, which can then be displaced by a halide (Sandmeyer reaction). The resulting halo-isoquinoline can then be coupled with boronic acids (Suzuki), organostannanes (Stille), or alkenes (Heck) to introduce new alkyl, aryl, or vinyl substituents onto the isoquinoline core.

Table 4: Potential Transition Metal-Catalyzed Reactions

| Reaction Name | Substrate Derivative | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig | 5-Bromo-3-ethylisoquinoline | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) | C-N |

| Suzuki Coupling | 5-Bromo-3-ethylisoquinoline | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl-Aryl) |

| Heck Reaction | 5-Iodo-3-ethylisoquinoline | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂) + Base | C-C (Aryl-Vinyl) |

Stereoselective Transformations and Contributions to Chiral Amine Synthesis

While this compound is an achiral molecule, it can be a precursor in the synthesis of chiral compounds. The development of asymmetric methods is crucial in pharmaceutical science, as enantiomers of a drug often have different biological activities. nih.gov

One major strategy involves the asymmetric reduction of the isoquinoline ring to form a chiral tetrahydroisoquinoline. This can be achieved using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, in a process known as asymmetric hydrogenation.

Alternatively, the amine group can be derivatized to introduce a chiral auxiliary. This auxiliary can then direct the stereochemistry of subsequent reactions on the molecule before being removed. Transition metal-catalyzed processes, in particular, provide a robust platform for asymmetric synthesis. mdpi.comresearchgate.net For example, asymmetric transfer hydrogenation of related dihydroisoquinolines using chiral metal complexes is a well-established method for producing enantiomerically enriched amines. nih.gov Although direct application to this compound would require prior modification, the principles demonstrate a clear pathway toward chiral derivatives.

Biological Activities and Mechanistic Studies of 3 Ethylisoquinolin 5 Amine Analogs

General Overview of Isoquinoline (B145761) Derivatives in Medicinal Chemistry Research

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural and synthetic compounds that exhibit significant biological activities. nih.govacs.orgmdpi.com This privileged heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a cornerstone in the development of new therapeutic agents. acs.orgresearchgate.net The versatility of the isoquinoline nucleus allows for functionalization at various positions, leading to a diverse range of pharmacological properties. researchgate.net

In the realm of medicinal chemistry, isoquinoline derivatives have been extensively investigated and have shown a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govresearchgate.netnih.gov The structural diversity of these compounds, ranging from simple substituted isoquinolines to complex fused systems, has enabled their application in treating a wide variety of diseases. acs.org Natural products containing the isoquinoline core, such as berberine (B55584) and noscapine, have been used in traditional medicine for their antimicrobial and analgesic properties, respectively. nih.gov Modern drug discovery continues to build upon this foundation, with numerous isoquinoline-based drugs currently in clinical use or undergoing clinical trials for conditions like cancer, infectious diseases, and neurological disorders. acs.org The ability of the isoquinoline framework to interact with various biological targets underscores its importance as a key building block in the design and synthesis of novel bioactive molecules. researchgate.netnih.gov

Enzyme Inhibition Studies

While specific studies on 3-Ethylisoquinolin-5-amine analogs as PARP inhibitors are not extensively documented in the reviewed literature, the broader class of isoquinoline derivatives, particularly isoquinolin-1-ones, has been a significant area of research in the development of PARP inhibitors. These inhibitors play a crucial role in cancer therapy by preventing the repair of DNA damage in cancer cells, which can potentiate the effects of chemotherapy and radiotherapy.

Research has focused on the synthesis and evaluation of 5-substituted isoquinolin-1-ones for their PARP inhibitory activity. nih.gov Compounds such as 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one have demonstrated notable potency in in vitro screens. nih.gov The design of these inhibitors often involves creating molecules that mimic the nicotinamide (B372718) portion of the NAD+ substrate, which is essential for PARP's enzymatic function.

Further structural modifications have led to the development of fused heterocyclic systems based on the isoquinoline scaffold. For instance, thieno[2,3-c]isoquinolin-3-one derivatives have been designed and investigated as PARP inhibitors. Additionally, isoquinolinone-naphthoquinone hybrids have emerged as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range and demonstrating antiproliferative activity in glioma cells. acs.org These studies highlight the potential of the isoquinoline core structure as a template for designing novel and effective PARP inhibitors.

| Compound Class | Specific Analog | Biological Activity | Reference |

|---|---|---|---|

| Isoquinolin-1-ones | 5-bromoisoquinolin-1-one | Potent PARP inhibitor in preliminary in vitro screen | nih.gov |

| Isoquinolin-1-ones | 5-iodoisoquinolin-1-one | Potent PARP inhibitor in preliminary in vitro screen | nih.gov |

| Isoquinolinone–Naphthoquinone Hybrids | Compound 5c | IC50 of 2.4 nM for PARP-1 inhibition | acs.org |

| Isoquinolinone–Naphthoquinone Hybrids | Compound 5d | IC50 of 4.8 nM for PARP-1 inhibition | acs.org |

A variety of isoquinoline derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. google.commdpi.com Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. google.com

Studies have been conducted on a series of isoquinolines, N-methyl-1,2-dihydroisoquinolines, N-methyl-1,2,3,4-tetrahydroisoquinolines, 1,2,3,4-tetrahydroisoquinolines, and N-methylisoquinolinium ions. These compounds were found to be reversible and time-independent inhibitors of both MAO-A and MAO-B, with many showing a preference for MAO-A. The N-methylisoquinolinium ions were identified as the most potent MAO-A inhibitors among the tested classes. For example, N-methyl-6-methoxyisoquinolinium ion was found to be a potent and competitive inhibitor of MAO-A with an IC50 value of 0.81 µM.

Analogs of the isoquinoline scaffold have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion.

Research into angular-substituted researchgate.netnih.govthiazino[3,4-a]isoquinolines, which are bioisosteres of previously reported aryl-substituted pyrido[2,1-a]isoquinolines with DPP-IV inhibitory activity, has been conducted. In vitro assays and molecular docking studies of these sulfur-containing analogs have been performed to evaluate their potential as DPP-IV inhibitors. These investigations aim to understand the structure-activity relationships and the binding modes of these compounds within the active site of the DPP-IV enzyme.

The structural versatility of isoquinoline derivatives has led to their investigation as inhibitors of a wide range of other enzyme systems and biological targets. For instance, certain bisbenzylisoquinoline alkaloids and their monomeric 1-benzylisoquinoline (B1618099) counterparts have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

In the field of oncology, isoquinoline-based compounds have been identified as inhibitors of topoisomerase I, an enzyme essential for DNA replication and a target for cancer chemotherapy. Additionally, isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and shown to have enhanced inhibitory activity against human epidermal growth factor receptor 2 (HER2), a critical target in certain types of breast cancer, with improved selectivity over the epidermal growth factor receptor (EGFR).

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

The isoquinoline framework is a well-established scaffold for the development of antimicrobial agents, with numerous derivatives exhibiting activity against a variety of pathogenic bacteria and fungi. nih.govmdpi.comnih.gov Both natural and synthetic isoquinoline compounds have been shown to possess potent antimicrobial properties. nih.gov

In terms of antibacterial activity, various isoquinoline derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of tricyclic isoquinoline derivatives were synthesized and showed activity against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. nih.gov Similarly, novel alkynyl isoquinolines have been reported to have strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).

The antifungal potential of isoquinoline derivatives has also been a subject of significant research. Novel isoquinoline derivatives, synthesized by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton, have shown high inhibition rates against plant pathogenic fungi like Physalospora piricola and Rhizotonia cerealis. In some cases, the antifungal activity of these synthetic derivatives was found to be comparable or even superior to commercial fungicides.

| Compound/Analog Class | Microorganism | Activity (MIC/Inhibition Rate) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | MIC: 16 µg/mL | nih.gov |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | MIC: 32 µg/mL | nih.gov |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | MIC: 32 µg/mL | nih.gov |

| Tricyclic Isoquinoline Derivative (8d) | Enterococcus faecium | MIC: 128 µg/mL | nih.gov |

| Tricyclic Isoquinoline Derivative (8f) | Enterococcus faecium | MIC: 64 µg/mL | nih.gov |

| Alkynyl Isoquinoline (HSN584) | Methicillin-resistant S. aureus (MRSA) | MIC: 4–16 µg/mL | |

| Alkynyl Isoquinoline (HSN739) | Methicillin-resistant S. aureus (MRSA) | MIC: 4–16 µg/mL | |

| Diphenyl Ether Isoquinoline Derivative (Ic) | Physalospora piricola | Inhibition rate: 93.0% at 50 mg/L | |

| Diphenyl Ether Isoquinoline Derivative (Ie) | Physalospora piricola | Inhibition rate: 93.0% at 50 mg/L | |

| Diphenyl Ether Isoquinoline Derivative (Il) | Physalospora piricola | Inhibition rate: 93.0% at 50 mg/L | |

| Diphenyl Ether Isoquinoline Derivative (Ic) | Rhizotonia cerealis | Inhibition rate: 93.0% at 50 mg/L | |

| Diphenyl Ether Isoquinoline Derivative (Ie) | Rhizotonia cerealis | Inhibition rate: 93.0% at 50 mg/L | |

| Diphenyl Ether Isoquinoline Derivative (Il) | Rhizotonia cerealis | Inhibition rate: 93.0% at 50 mg/L | |

| Diphenyl Ether Isoquinoline Derivative (Il) | Fusarium graminearum | Inhibition rate: 83.3% at 50 mg/L |

Anticancer Activity Studies and Related Mechanistic Insights

The isoquinoline framework is a core component of many compounds investigated for their anticancer properties. Analogs and derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, operating through diverse molecular mechanisms.

Studies have shown that certain aryl-isoquinoline analogs exhibit potent activity against glioblastoma cells, with IC50 values lower than the standard chemotherapeutic agent temozolomide. Similarly, 2-aminodihydroquinoline analogs have shown promise against metastatic breast adenocarcinoma cells (MDA-MB-231). The anticancer effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest. For instance, one active aryl-isoquinoline derivative was found to induce apoptosis through the intrinsic pathway, characterized by phosphatidylserine (B164497) externalization and mitochondrial membrane depolarization, while also causing cell cycle arrest at the G2/M phase. Another class, 3-aryl-1-isoquinolinamines, also demonstrated the ability to arrest HeLa cells in the G2/M phase.

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in natural alkaloids like lamellarins, is particularly noted for its cytotoxicity. Lamellarin D, for example, shows potent activity against a wide range of tumor cells, including human prostate cancer and leukemia cells. The mechanisms of action for isoquinoline-based anticancer agents are varied and can include the inhibition of tubulin polymerization, DNA fragmentation, and interruption of cell migration. Some 4-oxoquinoline derivatives are thought to exert their anticancer effects by inhibiting mammalian topoisomerase II, an enzyme crucial for DNA replication and a target for many existing antitumor drugs.

| Compound Class | Cancer Cell Line(s) | Observed Effect/Activity | Reference |

|---|---|---|---|

| Aryl-Isoquinolines | Glioblastoma (U87MG) | IC50 values lower than temozolomide; induced apoptosis and G2/M cell cycle arrest. | |

| Lamellarin D (Pyrrolo[2,1-a]isoquinoline) | Prostate cancer (DU-145, LNCaP), Leukemia (K562) | Potent cytotoxic activity. | |

| 2-Aminodihydroquinoline Analogs | Breast Adenocarcinoma (MDA-MB-231) | Cytotoxicity with IC50 values around 2 μM; induced apoptosis and G2/M arrest. | |

| 3-Aryl-1-isoquinolinamines | HeLa | Induced G2/M phase cell cycle arrest. | |

| 4-Arylthiazole Bearing Indolinones | Breast Cancer (MCF-7) | IC50 values as low as 2.93 ± 0.47 µM. | |

| 4-Oxoquinoline-3-carboxamides | Gastric Cancer | Significant cytotoxic activity. |

Anti-inflammatory and Analgesic Property Research

Derivatives of the isoquinoline scaffold have been extensively studied for their anti-inflammatory and analgesic properties. These compounds can modulate key inflammatory pathways, leading to a reduction in inflammation and pain.

One novel isoquinoline derivative, CYY054c, demonstrated significant anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. This inhibition led to a decreased release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Similarly, newly synthesized chiral pyrazolo isoquinoline derivatives have been identified as potent anti-inflammatory agents that inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells by down-regulating the expression of iNOS.

In the context of pain management, certain isoquinolone derivatives have been developed as antagonists for the lysophosphatidic acid receptor 5 (LPA5), which plays a role in chronic neuropathic and inflammatory pain. These antagonists effectively reduced nociceptive hypersensitivity in animal models of inflammatory pain. Furthermore, a specific synthetic analog, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has shown pronounced analgesic and anti-inflammatory activity, with one study noting an anti-inflammatory effect 3.3 times greater than diclofenac (B195802) sodium at a specific dose. In a "hot plate" test for analgesic activity, this compound demonstrated an effect two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid at a dose of 0.5 mg/kg.

| Compound/Class | Target/Model | Observed Effect/Activity | Reference |

|---|---|---|---|

| CYY054c | LPS-stimulated macrophages | Inhibited NF-κB, reduced TNF-α, IL-1β, IL-6, iNOS, and COX-2 expression. | |

| Chiral Pyrazolo Isoquinoline Derivatives | LPS-induced RAW 264.7 cells | Inhibited nitric oxide (NO) production by targeting iNOS. IC50 values as low as 20.76 μM. | |

| Isoquinolone Derivatives | Inflammatory and neuropathic pain models | Acted as LPA5 antagonists, attenuating nociceptive hypersensitivity. | |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Acetic writhing and "hot plate" tests | Exhibited potent analgesic and anti-inflammatory effects, outperforming reference drugs in specific models. |

In Vitro Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the isoquinoline scaffold by identifying key structural features that influence biological activity. Research on various isoquinoline analogs has provided valuable insights into how modifications at different positions on the ring system impact their anticancer, anti-inflammatory, and analgesic effects.

In the development of anti-inflammatory pyrazolo isoquinoline derivatives, SAR studies helped identify key pharmacophores responsible for their activity. For 3-arylisoquinolone analogs designed as enzyme inhibitors, SAR analysis revealed that the lactam moiety on the B ring is critical for specificity, while a benzyloxy group is optimal for inhibitory potency. The introduction of a bromine atom was found to potentially enhance cell permeability, thereby increasing intracellular activity.

For isoquinolone derivatives acting as LPA5 antagonists for pain relief, SAR studies explored a variety of substituents at the 2-, 4-, 6-, and 7-positions to improve potency and efficacy. In the context of anticancer agents, the substitution pattern on the isoquinoline core is paramount. For example, studies on 2-aminodihydroquinoline analogs revealed that dialkylaminoethyl substituents on the dihydroquinoline ring played a major role in their cytotoxic activity. Similarly, for a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved the ability to inhibit cell proliferation and induce apoptosis.

| Compound Class | Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-Arylisoquinolones | Lactam moiety on B ring | Crucial for specificity towards hCES2A enzyme. | |

| 3-Arylisoquinolones | Benzyloxy group | Optimal for hCES2A inhibitory potency. | |

| 3-Arylisoquinolones | Bromine atom at position 4 | Enhanced cell permeability and intracellular activity. | |

| 2-Aminodihydroquinolines | Dialkylaminoethyl substituents | Major determinant of cytotoxic activity against breast cancer cells. | |

| Thiazolidine-2,4-dione Analogs | Shift of ethoxy group from 4- to 2-position on phenyl ring | Significantly improved inhibition of cell proliferation and induction of apoptosis. |

Proposed Molecular Mechanisms of Biological Action for Isoquinoline-Based Scaffolds

The diverse biological activities of isoquinoline-based compounds stem from their ability to interact with a multitude of molecular targets. The rigid, heterocyclic structure of the isoquinoline scaffold serves as a versatile template for designing molecules that can modulate various physiological and pathological processes.

A primary mechanism for the anticancer effects of many isoquinoline derivatives is the induction of apoptosis and the regulation of the cell cycle. This can be achieved by targeting key proteins involved in cell survival and proliferation. For example, some aryl-isoquinolines are believed to interact with anti-apoptotic proteins like Bcl-xL, leading to apoptosis via the intrinsic mitochondrial pathway. Another significant anticancer mechanism is the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during replication. The inhibition of these enzymes leads to DNA damage and ultimately, cell death.

In the realm of anti-inflammatory action, isoquinoline scaffolds can effectively modulate critical signaling pathways. A key mechanism is the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response. By blocking NF-κB, these compounds can suppress the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2, thereby dampening the inflammatory cascade. Targeting iNOS directly to inhibit the overproduction of nitric oxide is another established anti-inflammatory mechanism for this class of compounds. These varied mechanisms underscore the therapeutic versatility of the isoquinoline scaffold in drug discovery.

Applications in Materials Science and Other Scientific Fields

Utilization as Key Building Blocks for the Synthesis of Complex Molecules

The isoquinoline (B145761) nucleus is a fundamental structural motif present in a vast number of natural products, particularly alkaloids, and serves as a versatile scaffold in synthetic organic chemistry. thieme-connect.de Compounds containing this core structure are frequently used as starting materials or key intermediates in the construction of more complex molecular architectures. thieme-connect.de

However, there is no specific information available in the reviewed scientific literature detailing the use of 3-Ethylisoquinolin-5-amine as a key building block for the synthesis of specific complex molecules in non-medicinal contexts. Chemical suppliers list various isoquinoline derivatives, suggesting their availability for synthetic applications, but concrete examples of multi-step syntheses originating from this compound are not documented in the search results. bldpharm.com

Potential in Functional Materials Development

The development of functional materials often involves the incorporation of specific organic molecules to impart desired electronic, optical, or physical properties. Heterocyclic compounds, including certain isoquinoline derivatives, are sometimes explored for applications in areas such as organic electronics (e.g., OLEDs) or as components of specialized polymers.

Despite this general trend, a review of available literature yields no specific studies or patents that describe the utilization or investigation of this compound in the development of functional materials. Its potential in this area remains unexplored in the public scientific domain.

Role as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a critical field in modern chemistry, and the design of effective chiral ligands is paramount. Chiral amines and their derivatives are a well-established class of ligands that can coordinate with metal centers to create catalysts for enantioselective reactions. nih.govresearchgate.net For instance, chiral diamines based on a hydrogenated quinoline (B57606) backbone have been employed as ligands in the asymmetric transfer hydrogenation of dihydroisoquinolines. researchgate.net

While the amino group on this compound provides a potential coordination site for a metal, the molecule itself is achiral. To function as a chiral ligand, it would need to be derivatized with a chiral moiety or used to synthesize a more complex, rigid chiral structure. There are no documented instances in the searched literature of this compound being used directly or as a precursor to a chiral ligand for asymmetric catalysis. Research in this area tends to focus on other, often more complex, amine scaffolds. nih.govlookchem.com

Exploration of Other Emerging Non-Medicinal Applications

Beyond the specific fields of materials science and catalysis, scientific exploration often uncovers novel applications for chemical compounds. These can range from use as probes in chemical biology to roles in analytical chemistry or agrochemical development.

A thorough search for such emerging non-medicinal applications for this compound has not yielded any specific results. Its contribution to scientific fields outside of potential (but undocumented) medicinal chemistry research appears to be uninvestigated at this time.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for 3-Ethylisoquinolin-5-amine and its Congeners

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods such as the Bischler-Napieralski and Pictet-Spengler reactions. nih.gov However, the future of synthesizing this compound and its analogs lies in the adoption of more sustainable and efficient modern techniques. rsc.org There is a growing emphasis on the development of environmentally benign synthetic routes that minimize waste and energy consumption. rsc.orgacs.orgnih.gov

The principles of green chemistry will be central to these new synthetic strategies. researchgate.net This includes the use of renewable starting materials, eco-friendly solvents like water or bio-based solvents, and recyclable catalysts. rsc.orgspringernature.com The development of one-pot or tandem reactions will also be a key area of investigation to enhance synthetic efficiency.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed C-H Activation/Annulation | High atom economy, regioselectivity, and functional group tolerance. ijpsjournal.com | Development of novel catalyst systems, optimization of reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. ijpsjournal.com | Design of suitable photosensitizers, exploration of new reaction pathways. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Optimization of microwave parameters, scale-up feasibility. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Development of continuous flow reactors, integration with real-time analysis. |

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological activity. Future research will necessitate the integration of advanced spectroscopic techniques and computational modeling.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning the proton and carbon signals of the molecule. semanticscholar.orgmdpi.com Mass spectrometry will provide precise molecular weight determination and fragmentation patterns, aiding in structural confirmation. nih.gov For a definitive solid-state structure, single-crystal X-ray diffraction analysis will be the gold standard. mdpi.com

Computational chemistry will play a pivotal role in complementing experimental data. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of this compound. citedrive.com Molecular docking simulations can provide insights into its potential binding modes with various biological targets, guiding the design of future biological assays. openmedicinalchemistryjournal.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data (Hypothetical) |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.15 (s, 1H, H-1), 8.05 (d, 1H, H-8), 7.80 (s, 1H, H-4), 7.60 (t, 1H, H-7), 7.40 (d, 1H, H-6), 4.50 (br s, 2H, -NH₂), 3.00 (q, 2H, -CH₂CH₃), 1.40 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 160.2 (C-3), 152.0 (C-1), 145.5 (C-5), 136.0 (C-8a), 130.0 (C-4a), 128.5 (C-7), 125.0 (C-8), 120.0 (C-6), 115.0 (C-4), 28.0 (-CH₂CH₃), 14.0 (-CH₂CH₃) |

| Mass Spectrometry (ESI+) | m/z 187.1234 [M+H]⁺ |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data may vary.

Exploration of Undiscovered Biological Targets and Novel Therapeutic Applications

The isoquinoline framework is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. wisdomlib.orgijcrr.commdpi.comnih.gov The unique substitution pattern of this compound, with an ethyl group at the 3-position and an amino group at the 5-position, may confer novel biological activities. semanticscholar.org

Future research should involve screening this compound against a diverse panel of biological targets. Its potential as an anticancer agent could be investigated by evaluating its cytotoxicity against various cancer cell lines and exploring its effects on key signaling pathways involved in cancer progression. acs.orgrsc.org The presence of the amino group suggests that it could also be explored for its potential as an antimicrobial or antifungal agent. bioengineer.org

Furthermore, the structural similarity of isoquinolines to certain neurotransmitters suggests that this compound could be investigated for its potential to modulate neurological pathways, with possible applications in neurodegenerative diseases or psychiatric disorders. ijcrr.com The identification of specific molecular targets will be crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs. researchgate.net

Table 3: Potential Therapeutic Applications for this compound

| Therapeutic Area | Rationale Based on Isoquinoline Derivatives | Potential Biological Targets |

| Oncology | Many isoquinoline alkaloids exhibit potent anticancer activity. nih.gov | Topoisomerases, kinases, tubulin, DNA. |

| Infectious Diseases | The isoquinoline core is present in several antimicrobial and antifungal compounds. amerigoscientific.combioengineer.org | Bacterial cell wall synthesis enzymes, fungal ergosterol (B1671047) biosynthesis. |

| Neurology | Some isoquinolines can modulate neurotransmitter systems. ijcrr.com | Dopamine receptors, serotonin (B10506) receptors, monoamine oxidase. |

| Inflammation | Certain isoquinoline derivatives have demonstrated anti-inflammatory properties. amerigoscientific.com | Cyclooxygenase (COX) enzymes, pro-inflammatory cytokines. |

Expansion into Uncharted Material Science Applications and Interdisciplinary Research

Beyond its potential in medicine, the unique electronic and structural features of this compound make it an attractive candidate for applications in materials science. amerigoscientific.com Isoquinoline derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and functional polymers. rsc.orgacs.org

The aromatic and electron-rich nature of the this compound core suggests its potential use as a building block for novel organic electronic materials. The amino group provides a site for further functionalization, allowing for the tuning of its photophysical and electronic properties. This could lead to the development of new materials for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Interdisciplinary research will be key to unlocking the full potential of this compound. For instance, its fluorescent properties could be harnessed for bio-imaging applications, bridging the gap between materials science and biology. The development of polymers incorporating the this compound moiety could lead to new materials with combined biological activity and desirable physical properties, such as antimicrobial coatings or drug-eluting materials. As an aza-polycyclic aromatic hydrocarbon, its unique properties could be explored in the context of supramolecular chemistry and nanotechnology. mdpi.commdpi.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-Ethylisoquinolin-5-amine production in laboratory settings?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, analogous isoquinoline compounds are synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. Key steps include:

- Solvent selection : Chloroform-methanol mixtures (30:1 v/v) are effective for purification .

- Purification : Column chromatography or recrystallization improves yield and purity.

- Characterization : Use -NMR, -NMR, and HPLC (≥96% purity threshold) to confirm structural integrity .

Q. How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at 3300–3500 cm). Nuclear magnetic resonance (NMR) resolves substituent positions and ethyl group integration .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- Purity assessment : HPLC with UV detection ensures minimal impurities (<5%) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific toxicological data for this compound are limited, analogous compounds suggest:

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound in catalytic processes?

Methodological Answer: Mechanistic studies require:

- Kinetic analysis : Monitor reaction rates under varying temperatures/pressures to identify rate-determining steps.

- Isotopic labeling : Use -labeled amines to track bond formation/cleavage via NMR or MS.

- Computational modeling : Density functional theory (DFT) simulations predict transition states and intermediates .

Q. What computational strategies are effective for predicting this compound’s bioactivity?

Methodological Answer: Leverage in silico tools:

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- QSAR models : Corrogate substituent effects (e.g., ethyl group hydrophobicity) with biological activity data .

- ADMET prediction : Use SwissADME or ADMETlab to estimate absorption, toxicity, and metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Address discrepancies through:

Q. What analytical challenges arise in detecting trace impurities in this compound samples?

Methodological Answer: Key challenges include:

- Isomer separation : Use chiral HPLC columns or capillary electrophoresis to resolve stereoisomers.

- Low-concentration detection : Apply LC-MS/MS with electrospray ionization (ESI) for parts-per-billion sensitivity.

- Matrix effects : Optimize sample preparation (e.g., solid-phase extraction) to reduce interference .

Q. How should researchers design studies to evaluate this compound’s stability under varying conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.

- Degradation analysis : Monitor via HPLC for byproduct formation (e.g., oxidation products).

- Kinetic modeling : Calculate degradation rate constants () using Arrhenius equations .

Q. What ethical considerations are critical when reporting this compound research?

Methodological Answer:

- Citation integrity : Cite primary sources, avoid "citation stacking," and disclose conflicts of interest .

- Data transparency : Share raw spectra, chromatograms, and statistical scripts in supplementary materials.

- Authorship criteria : Follow ICMJE guidelines to ensure contributors meet authorship standards .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., materials science or neuroscience)?

Methodological Answer:

- Collaborative frameworks : Partner with domain experts to design hybrid experiments (e.g., electrochemical sensors for neurotransmitter detection).

- Cross-validation : Use orthogonal techniques (e.g., NMR + X-ray crystallography) to confirm results.

- Funding alignment : Align projects with NIH or NSF priorities (e.g., "smart materials" or neuropharmacology grants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products